molecular formula C9H13ClN2 B13252489 (3-Chloropropyl)(pyridin-4-ylmethyl)amine

(3-Chloropropyl)(pyridin-4-ylmethyl)amine

Cat. No.: B13252489
M. Wt: 184.66 g/mol
InChI Key: SYHHHXFPNYUZFN-UHFFFAOYSA-N
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Description

(3-Chloropropyl)(pyridin-4-ylmethyl)amine is a secondary amine featuring a pyridin-4-ylmethyl group and a 3-chloropropyl chain. This structure combines a heteroaromatic pyridine ring with a halogenated alkyl chain, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-chloro-N-(pyridin-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c10-4-1-5-12-8-9-2-6-11-7-3-9/h2-3,6-7,12H,1,4-5,8H2

InChI Key

SYHHHXFPNYUZFN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropropyl)(pyridin-4-ylmethyl)amine typically involves the reaction of 3-chloropropylamine with pyridine-4-carboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of (3-Chloropropyl)(pyridin-4-ylmethyl)amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)(pyridin-4-ylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(3-Chloropropyl)(pyridin-4-ylmethyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloropropyl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with (3-Chloropropyl)(pyridin-4-ylmethyl)amine but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
(3-Chloropropyl)(pyridin-4-ylmethyl)amine Pyridin-4-ylmethyl, 3-chloropropyl C9H13ClN2 ~184.5 Pharmaceutical intermediate
Dibenzyl(3-chloropropyl)amine Two benzyl groups, 3-chloropropyl C17H20ClN 273.81 Alkylating agent in organic synthesis
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine Bromo-fluorophenyl, piperidinylpropyl C15H22BrFN2 329.25 Potential CNS-targeting drug candidate
(3-Methoxypropyl)(1-pyridin-4-ylethyl)amine Pyridin-4-ylethyl, 3-methoxypropyl C12H19N2O 207.29 Medicinal chemistry applications
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, pyrazole, cyclopropyl C12H15N5 229.28 Antiarrhythmic drug impurity synthesis
1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperazine Piperazine, 3-chloropropyl, hydroxyethyl C9H19ClN2O 206.72 Intermediate in antipsychotic drugs

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : (3-Chloropropyl)(pyridin-4-ylmethyl)amine and 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine are key intermediates in antipsychotic and antidepressant drug synthesis .
  • Impurity Control : The target compound’s structural analogs, such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, are monitored as impurities in drug manufacturing to ensure compliance with regulatory standards .

Research Findings and Data

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, structurally related amines like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit melting points of 104–107°C .
  • Spectroscopic Data : $ ^1H $ NMR and HRMS are critical for characterizing these compounds. For example, dibenzyl(3-chloropropyl)amine shows distinct aromatic proton signals at δ 7.2–7.4 ppm, while the target compound’s pyridine protons resonate near δ 8.5–8.7 ppm .

Biological Activity

(3-Chloropropyl)(pyridin-4-ylmethyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of (3-Chloropropyl)(pyridin-4-ylmethyl)amine can be represented as follows:

  • Molecular Formula : C10_{10}H13_{13}ClN
  • Molecular Weight : 199.67 g/mol
  • CAS Number : [B2458543]

This compound features a chloropropyl group attached to a pyridin-4-ylmethyl moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that (3-Chloropropyl)(pyridin-4-ylmethyl)amine exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines.
  • Modulation of Protein Aggregation : It has been identified as a modulator of protein aggregation processes, which are critical in diseases such as Alzheimer's.

The biological activity of (3-Chloropropyl)(pyridin-4-ylmethyl)amine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key biochemical pathways, affecting cellular functions.
  • Receptor Binding : It could act on various receptors, altering their activity and influencing downstream signaling pathways.
  • Protein Interaction : As a modulator of protein aggregation, it may alter the conformation or activity of proteins involved in aggregation processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (3-Chloropropyl)(pyridin-4-ylmethyl)amine against Staphylococcus aureus and other pathogens. The results indicated significant inhibition with a minimum inhibitory concentration (MIC) observed at 4 μg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In vitro assays have shown that (3-Chloropropyl)(pyridin-4-ylmethyl)amine exhibits antiproliferative effects on various cancer cell lines, including breast and colon cancers. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Modulation of Protein Aggregation

Research focusing on the role of this compound in modulating protein aggregation highlighted its potential therapeutic implications for neurodegenerative diseases. It was found to influence pathways related to protein misfolding and degradation, suggesting a possible application in Alzheimer's disease treatment .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 4 μg/mL against S. aureus
AnticancerInhibits proliferation in cancer cell lines
Protein AggregationModulates protein aggregation processes

Table 2: Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityProtein Aggregation Modulation
(3-Chloropropyl)(pyridin-4-ylmethyl)amineYesYesYes
5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazoleModerateYesNo
1-(1H-Indol-3-yl)hexan-2-amine hydrochlorideYesModerateYes

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